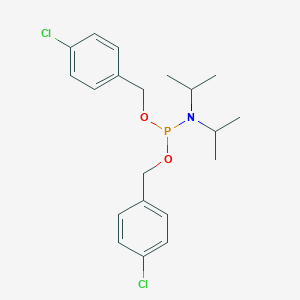

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

Description

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite (CAS 128858-43-5) is a phosphoramidite reagent with the molecular formula C₂₀H₂₆Cl₂NO₂P and a molecular weight of 414.31 g/mol . It features two para-chlorobenzyl groups attached to a phosphorus center, along with diisopropylamine substituents. This compound is primarily used in oligonucleotide synthesis and organic phosphorylation reactions, where its chlorinated benzyl groups enhance stability and modulate reactivity. Its applications include the preparation of glycosyl phosphates and nucleotide analogs, particularly in automated solid-phase DNA synthesis .

Properties

IUPAC Name |

N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQXCPQSBNWTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399270 | |

| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128858-43-5 | |

| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of N,N-Diisopropylphosphoramidous Dichloride

Phosphorus trichloride (PCl<sub>3</sub>) is treated with diisopropylamine in an anhydrous dichloromethane (DCM) solvent system at –10°C to 0°C. The reaction proceeds via nucleophilic substitution, yielding the dichloride intermediate:

Stoichiometric control and inert atmosphere (argon/nitrogen) are critical to prevent hydrolysis.

Step 2: Coupling with <i>p</i>-Chlorobenzyl Alcohol

The dichloride intermediate reacts with two equivalents of <i>p</i>-chlorobenzyl alcohol in the presence of a tertiary amine base (e.g., triethylamine or <i>N</i>,<i>N</i>-diisopropylethylamine) to form the target phosphoramidite:

Key parameters include:

-

Temperature : 0–25°C to balance reaction rate and side-product formation.

-

Solvent : Anhydrous DCM or tetrahydrofuran (THF).

-

Base : Triethylamine (2.2 eq) to neutralize HCl and drive the reaction.

Reaction Optimization and Yield Enhancement

Stoichiometric Adjustments

A 10% excess of <i>p</i>-chlorobenzyl alcohol (2.2 eq relative to dichloride) maximizes conversion, achieving yields of 78–82% after purification. Sub-stoichiometric amounts result in incomplete substitution and lower purity.

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Higher polarity improves dichloride solubility |

| Temperature | 0–5°C | Minimizes thermal degradation of reactants |

| Reaction Time | 4–6 hours | Balances completion and side reactions |

Elevating temperatures beyond 25°C accelerates hydrolysis of the dichloride intermediate, reducing yields by 15–20%.

Purification and Characterization

Isolation Techniques

The crude product is washed sequentially with:

Analytical Validation

-

<sup>31</sup>P NMR : Single peak at δ 139–141 ppm confirms phosphoramidite formation.

-

HPLC : Reverse-phase C18 column (acetonitrile/water) verifies homogeneity.

-

Mass Spectrometry : [M+H]<sup>+</sup> at <i>m/z</i> 415.3 aligns with theoretical molecular weight.

Comparative Analysis of 4-Halobenzyl Phosphoramidites

The stability and reactivity of Di-<i>p</i>-chlorobenzyl N,N-diisopropylphosphoramidite were compared to fluoro- and bromo-substituted analogs under varying deprotection conditions:

| Deprotection Agent | 4-Fluorobenzyl Stability | 4-Chlorobenzyl Stability | 4-Bromobenzyl Stability |

|---|---|---|---|

| 4 M HCl/Dioxane | Rapid cleavage (1 h) | Moderate (2 h) | Slow (4 h) |

| 50% CF<sub>3</sub>CO<sub>2</sub>H/CH<sub>2</sub>Cl<sub>2</sub> | Complete in 30 min | Complete in 1 h | Complete in 2 h |

| Formic Acid | Partial degradation | Stable | Highly stable |

The electron-withdrawing chlorine substituent enhances oxidative stability but necessitates harsher deprotection conditions compared to non-halogenated analogs.

Applications in Phosphopeptide Synthesis

A case study demonstrated the use of this reagent in synthesizing Boc-Ser(PO<sub>3</sub>ClBzl<sub>2</sub>)-OH , a protected serine phosphate derivative, via a one-step phosphorylation protocol. The method achieved 85% yield, highlighting the reagent’s efficacy in introducing acid-labile protections for solid-phase peptide synthesis.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:

Phosphorylation: It acts as a phosphitylating agent, reacting with hydroxy amino acids to form phosphopeptides.

Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can participate in these reactions under appropriate conditions.

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed are typically phosphorylated peptides or substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₈ClN₂O₂P

- CAS Number : 128858-43-5

- Molecular Weight : 300.72 g/mol

The compound features a phosphorus atom bonded to two isopropyl groups and a p-chlorobenzyl group, which enhances its stability and reactivity in various chemical reactions.

Phosphoramidite Synthesis in Peptide Chemistry

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is extensively used for the synthesis of phosphopeptides. These compounds are crucial for studying protein phosphorylation, a key regulatory mechanism in cellular processes. The phosphitylation reaction allows for the introduction of phosphate groups into peptides, which can be further analyzed for their biological activity.

- Case Study : A study demonstrated the successful synthesis of O-phosphorylated peptides using solid-phase methodologies involving this phosphoramidite. The method allowed for precise control over the phosphorylation process, yielding peptides with specific phosphorylation patterns essential for functional studies .

Nucleotide Analog Synthesis

This compound is also employed in the synthesis of nucleotide analogs, such as guanosine diphosphate (GDP) analogs. These analogs serve as valuable tools in biochemical research, particularly in studying signal transduction pathways involving G-proteins.

- Case Study : The synthesis of a GDP analog (SML-8-73-1) utilizing this compound was reported, showcasing its utility in creating selective inhibitors for oncogenic K-Ras mutants .

Solid-Phase Synthesis Techniques

The compound plays a significant role in solid-phase synthesis techniques that are pivotal for generating complex biomolecules efficiently. Its application extends to the development of new global phosphorylation reagents that enhance the efficiency of phosphopeptide synthesis.

- Data Table: Comparison of Phosphorylation Reagents

| Reagent Name | Application Area | Efficiency Level |

|---|---|---|

| This compound | Phosphopeptide synthesis | High |

| O-tert-butyl-O′-cyanoethyl-N,N-diisopropylphosphoramidite | Global phosphorylation | Moderate |

| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | Nucleotide analog synthesis | High |

Catalysis and Organic Reactions

This compound has been investigated for its role as a catalyst in various organic reactions, including hydroxycarbonylation processes. Its ability to facilitate these reactions under mild conditions makes it an attractive candidate for synthetic organic chemistry.

Mechanism of Action

The primary mechanism of action for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite involves its role as a phosphitylating agent. It reacts with hydroxy groups in amino acids to form phosphoester bonds, thereby phosphorylating the amino acids . This process is essential for studying protein phosphorylation and its effects on cellular functions .

Comparison with Similar Compounds

Dibenzyl N,N-Diisopropylphosphoramidite (CAS 108549-23-1)

- Structure : Benzyl groups replace the para-chlorobenzyl substituents.

- Molecular Formula: C₂₀H₂₈NO₂P (MW: 345.42 g/mol) .

- Reactivity :

- Applications : Widely used in automated DNA synthesizers for coupling nucleosides, with a focus on high-yield phosphate bond formation .

2-Cyanoethyl N,N-Diisopropylphosphoramidite

- Structure: Features a 2-cyanoethyl group instead of aromatic benzyl substituents.

- Molecular Formula : C₉H₁₈ClN₂OP (MW: 252.68 g/mol) .

- Reactivity: The cyanoethyl group is removed under mild basic conditions (e.g., ammonium hydroxide), making it ideal for solid-phase synthesis . Less steric hindrance compared to bulky benzyl/chlorobenzyl groups improves coupling efficiency.

- Applications : Dominates commercial oligonucleotide synthesis due to rapid deprotection and compatibility with automated platforms .

Dichloro N,N-Diisopropylphosphoramidite (CAS 921-26-6)

- Structure: Two chlorine atoms directly bonded to phosphorus, lacking protective benzyl/cyanoethyl groups.

- Molecular Formula : C₆H₁₄Cl₂NP (MW: 210.06 g/mol) .

- Reactivity :

- Highly reactive due to unprotected phosphorus, requiring inert conditions for handling.

- Prone to hydrolysis, limiting its use in aqueous environments.

- Applications : Serves as a precursor for synthesizing customized phosphoramidites rather than direct use in oligonucleotide synthesis .

Diethyl N,N-Diisopropylphosphoramidite (CAS 42053-26-9)

- Structure : Ethyl groups replace benzyl/chlorobenzyl substituents.

- Molecular Formula: C₈H₂₀NO₂P (MW: 193.22 g/mol) .

- Reactivity :

- Ethyl groups offer minimal steric hindrance but lower stability compared to aromatic substituents.

- Deprotection requires strong acids or bases, limiting versatility.

- Applications : Rarely used in modern synthesis due to inferior stability and efficiency .

Key Research Findings

Stability and Steric Effects

- The para-chlorobenzyl groups in Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite provide enhanced oxidative stability compared to non-chlorinated analogs, as chlorine’s electron-withdrawing nature protects the phosphorus center .

- Steric bulk from chlorobenzyl groups can reduce coupling efficiency in crowded reaction environments but improves regioselectivity in glycosylation reactions (e.g., exclusive α-anomer formation in carbohydrate phosphorylation) .

Deprotection Challenges

- Unlike benzyl groups (removed via hydrogenation) or cyanoethyl groups (removed under mild bases), para-chlorobenzyl deprotection often requires harsher conditions, such as prolonged exposure to strong acids or specialized catalysts .

Commercial Relevance

- This compound is priced at $138–$3,009 for 5–250 g quantities, reflecting its niche use in specialized syntheses . In contrast, dibenzyl and cyanoethyl derivatives are more affordable due to broader demand .

Biological Activity

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a phosphoramidite compound widely used in chemical biology, particularly in the synthesis of oligonucleotides and other biomolecules. This article discusses its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its phosphitylating ability, which allows it to introduce phosphate groups into various biological molecules. The general structure can be summarized as follows:

- Molecular Formula : C₁₂H₁₈ClN₂O₂P

- Molecular Weight : 284.71 g/mol

- CAS Number : 102690-88-0

The biological activity of this compound primarily revolves around its role as a phosphitylating agent. It facilitates the formation of phosphodiester bonds in nucleic acids, which are crucial for the stability and functionality of RNA and DNA. The introduction of phosphate groups can significantly alter the properties of biomolecules, influencing their interactions with proteins and other cellular components.

Key Mechanisms:

- Phosphorylation : The addition of phosphate groups can modulate the activity of proteins through phosphorylation, affecting signaling pathways.

- Stabilization : Phosphate groups enhance the stability of nucleic acids against enzymatic degradation.

- Binding Affinity : Phosphorylation can create new binding sites for proteins, thus altering molecular interactions.

Applications in Research

This compound has been utilized in various research contexts:

- Oligonucleotide Synthesis : It is commonly employed in the solid-phase synthesis of oligonucleotides, allowing for the incorporation of modified nucleotides that can enhance therapeutic efficacy.

- Glycan Array Evaluation : Research has shown that phosphorylated disaccharides synthesized using this compound can be recognized by antibodies, indicating potential applications in vaccine development and diagnostics .

Case Studies

-

Glycan Array Evaluation :

A study evaluated synthetic epitopes using glycan arrays, demonstrating that phosphorylated compounds derived from this compound showed strong recognition by specific antisera. This indicates its potential role in developing glycan-based therapeutics . -

Protein Phosphorylation Studies :

Research has highlighted how the reversible introduction of phosphate groups via phosphoramidites can significantly impact protein structure and function, particularly in signaling pathways like MAPK. The introduction of this compound into protein synthesis protocols has been shown to facilitate targeted modifications that enhance biological activity .

Comparative Biological Activity

To illustrate the versatility and effectiveness of this compound compared to other phosphoramidites, a summary table is provided below.

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Effective phosphorylation agent; enhances oligonucleotide stability | Oligonucleotide synthesis |

| Dibenzyl N,N-Diisopropylphosphoramidite | Similar phosphitylation capabilities | Oligonucleotide synthesis |

| 2-Cyanoethyl N,N-Diisopropylchlorophosphoramidite | Used for similar applications; less stability compared to Di-p-chlorobenzyl variant | Oligonucleotide synthesis |

Q & A

Q. What is the synthetic protocol for introducing phosphate groups using Di-<i>p</i>-chlorobenzyl N,N-Diisopropylphosphoramidite?

The reagent is typically used in a two-step phosphorylation process:

- Step 1: React the phosphoramidite with a hydroxyl-containing substrate (e.g., alcohols, nucleosides) under inert conditions (argon/nitrogen) using a mild base like <i>N</i>,<i>N</i>-diisopropylethylamine (DIPEA) to form a phosphate triester intermediate.

- Step 2: Oxidize the intermediate with agents like <i>m</i>-chloroperbenzoic acid (<i>m</i>-CPBA) or iodine/water to yield the phosphate ester . Example: In Tedizolid phosphate synthesis, this method achieved a total yield of 66.2% after deprotection .

Q. How is the purity and reactivity of Di-<i>p</i>-chlorobenzyl N,N-Diisopropylphosphoramidite validated experimentally?

Q. What are the critical storage and handling conditions for this reagent?

Store in airtight, moisture-free glass containers at –20°C under inert gas. Degradation occurs via hydrolysis, necessitating strict anhydrous handling .

Advanced Research Questions

Q. How do steric and electronic effects influence phosphorylation efficiency with this reagent?

- Steric hindrance: Bulky substituents on the substrate (e.g., benzyl groups) slow reaction kinetics. Optimization involves elevated temperatures (40–60°C) or prolonged reaction times.

- Electronic effects: Electron-deficient alcohols (e.g., phenolic –OH) require activated phosphoramidites or catalytic additives (e.g., 1<i>H</i>-tetrazole) to enhance reactivity .

Q. What strategies enable orthogonal deprotection in multi-step syntheses using this reagent?

- Allyl groups: Phosphates protected with allyl esters can be selectively cleaved using Pd(0) catalysts (e.g., Pd(PPh3)4) without affecting other groups .

- Benzyl groups: Hydrogenolysis with Pd/C or oxidative cleavage with DDQ (2,3-dichloro-5,6-dicyano-<i>p</i>-benzoquinone) removes benzyl protections .

Q. How can computational modeling predict the reactivity of Di-<i>p</i>-chlorobenzyl N,N-Diisopropylphosphoramidite?

- DFT studies analyze transition states to predict regioselectivity in phosphorylation.

- Electrostatic potential maps (generated via Multiwfn) identify nucleophilic/electrophilic sites on the phosphoramidite and substrate .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.